molecular formula C19H15N3O B188059 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile CAS No. 111253-25-9

2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile

Cat. No. B188059
M. Wt: 301.3 g/mol
InChI Key: DDIVVCFYDLQKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile, also known as MP-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. MP-10 belongs to the family of pyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile also exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile research. One area of interest is the development of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile derivatives with improved pharmacological properties. Another area of interest is the study of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile involves the reaction of 4-methoxybenzaldehyde with 2-phenylacetonitrile in the presence of ammonium acetate and acetic acid to form 2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile. The reaction is carried out under reflux conditions for several hours and the resulting product is purified by recrystallization.

Scientific Research Applications

2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

111253-25-9

Product Name

2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C19H15N3O/c1-23-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22)

InChI Key

DDIVVCFYDLQKQB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N

Origin of Product

United States

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